molecular formula C21H25ClO4 B12286281 (R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane

(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane

Cat. No.: B12286281
M. Wt: 376.9 g/mol
InChI Key: JXQIUZIOVBMPFD-UHFFFAOYSA-N
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Description

®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a complex structure that includes a chloro group, a phenyl ring, and a tert-butoxycarbonyl (BOC) protected phenoxy group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butoxycarbonyl (BOC) protection for amines, which can be added under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control of reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to achieve the desired transformations. For example, the reduction of the compound to its corresponding alcohol can be achieved using sodium borohydride in methanol at low temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane exerts its effects involves interactions with specific molecular targets. The BOC-protected phenoxy group can undergo deprotection under acidic conditions, revealing a reactive phenol group that can participate in further chemical reactions . The chloro group can also undergo nucleophilic substitution, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane is unique due to its chiral center and the presence of multiple functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C21H25ClO4

Molecular Weight

376.9 g/mol

IUPAC Name

tert-butyl [4-(3-chloro-1-phenylpropoxy)-3-methylphenyl] carbonate

InChI

InChI=1S/C21H25ClO4/c1-15-14-17(24-20(23)26-21(2,3)4)10-11-18(15)25-19(12-13-22)16-8-6-5-7-9-16/h5-11,14,19H,12-13H2,1-4H3

InChI Key

JXQIUZIOVBMPFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(CCCl)C2=CC=CC=C2

Origin of Product

United States

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